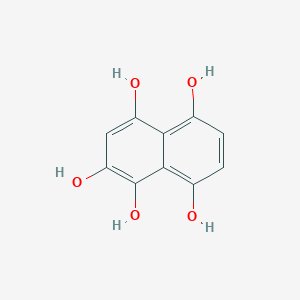

Naphthalene-1,2,4,5,8-pentol

Description

Structure

3D Structure

Properties

CAS No. |

93674-93-2 |

|---|---|

Molecular Formula |

C10H8O5 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

naphthalene-1,2,4,5,8-pentol |

InChI |

InChI=1S/C10H8O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3,11-15H |

InChI Key |

IPRQZGOTLNVIAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=CC(=C2O)O)O)O |

Origin of Product |

United States |

Elucidation of Naphthalene 1,2,4,5,8 Pentol Structure and Conformation

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the structure of chemical compounds. For Naphthalene-1,2,4,5,8-pentol, a combination of vibrational, magnetic resonance, and electronic spectroscopies would be required for a full characterization.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the vibrational modes of its hydroxyl (-OH) and aromatic C-H and C-C bonds. The O-H stretching vibrations are typically observed as a broad band in the region of 3200-3600 cm⁻¹. youtube.com The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, while the aromatic C-C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. nasa.gov Studies on naphthalene (B1677914) aggregation in argon matrices have shown that C-H vibrational modes are sensitive to intermolecular interactions. nasa.gov For instance, high-resolution infrared spectroscopy of naphthalene dimers has provided insights into the shifts of these vibrational frequencies upon cluster formation. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For naphthalene and its derivatives, the Raman spectra show characteristic bands for the aromatic ring vibrations. researchgate.netresearchgate.netchemicalbook.comspectrabase.com The most intense Raman band for naphthalene diimide derivatives is often found in the low-frequency region. nih.gov Theoretical calculations using periodic Density Functional Theory (DFT) have been employed to predict the Raman spectra of such compounds. nih.gov

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | |

| Aromatic C-H | C-H Stretch | 3000-3100 | |

| Aromatic C=C | C=C Stretch | 1400-1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. uobasrah.edu.iq

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the hydroxyl groups would give rise to distinct signals. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups and their positions on the naphthalene core. For comparison, the aromatic protons of naphthalene itself appear as two multiplets in the range of δ 7.4-7.9 ppm in CDCl₃. chemicalbook.comspectrabase.com The hydroxyl protons would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for each unique carbon atom in the this compound molecule. The chemical shifts of the carbon atoms are significantly affected by the attached hydroxyl groups. In related 2-(n-alkylamino)-naphthalene-1,4-diones, the chemical shifts of the quinonoid carbons are well-documented. nih.govresearchgate.net For this compound, the carbons bearing the hydroxyl groups would be shifted downfield.

Predicted NMR Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | Doublet, Triplet |

| Hydroxyl O-H | Variable | Singlet (broad) |

| Aromatic C-OH | 140 - 160 | |

| Aromatic C-H | 110 - 130 |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The UV-Vis spectrum of naphthalene and its derivatives is characterized by several absorption bands corresponding to π → π* transitions. researchgate.netnih.gov The parent naphthalene molecule exhibits three main absorption bands, often labeled as the ¹Lₐ, ¹Lₑ, and ¹Bₑ bands. researchgate.net The introduction of hydroxyl groups, as in this compound, is expected to cause a bathochromic (red) shift of these absorption bands due to the electron-donating nature of the hydroxyl groups. niscpr.res.in Studies on 1-naphthol (B170400) and 2-naphthol (B1666908) show a significant overlap of the ¹Lₐ and ¹Lₑ transitions in 1-naphthol, while they are well-separated in 2-naphthol. researchgate.net The fluorescence properties of naphthalene derivatives are also of significant interest, with many exhibiting high quantum yields and photostability. nih.govniscpr.res.in

Electronic Transitions in Naphthalene Derivatives:

| Transition | Typical Wavelength Range (nm) for Naphthalene | Expected Effect of Hydroxyl Substitution |

|---|---|---|

| π → π* (¹Lₐ) | ~275 | Bathochromic Shift |

| π → π* (¹Lₑ) | ~312 | Bathochromic Shift |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis

Electron Spin Resonance (ESR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. libretexts.orgethernet.edu.et Polyhydroxylated aromatic compounds like this compound can be oxidized to form semiquinone radical anions. The ESR spectra of such radicals provide information about the distribution of the unpaired electron spin density within the molecule. For example, the ESR spectra of naphthoxyl radicals have been analyzed to determine the coupling constants of the protons. rsc.org The formation of semiquinone radicals from the toxin orellanine, a dihydroxylated bipyridine, has been demonstrated to be involved in its toxicity. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is used to study chiral molecules, as it measures the differential absorption of left and right circularly polarized light. researchgate.net this compound itself is an achiral molecule and, therefore, would not exhibit a CD spectrum. However, if it were part of a larger chiral superstructure or derivatized with a chiral moiety, the resulting molecule could be CD-active. rsc.org The naphthalene chromophore has been used in the design of chiral systems, where the exciton (B1674681) coupling between naphthalene units gives rise to characteristic CD signals. rsc.org

Solid-State Structural Analysis through Crystallography

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry of a crystalline compound. While specific crystallographic data for this compound is not widely published, the principles of the technique allow for a detailed prediction of its structural parameters. This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides the exact coordinates of each atom in the crystal lattice, from which bond lengths, bond angles, and torsion angles can be calculated with high precision.

For this compound, this analysis would be expected to confirm the planarity of the fused naphthalene ring system, a characteristic feature of polycyclic aromatic hydrocarbons. wikipedia.org It would also precisely define the geometry of the five hydroxyl (-OH) groups attached to the aromatic core. The data obtained would be crucial for understanding the molecule's steric and electronic properties.

| Parameter | Expected Value | Significance |

|---|---|---|

| C-C Bond Length (Aromatic) | ~1.37 - 1.42 Å | Indicates the aromatic character and potential bond length alternation within the naphthalene core. wikipedia.org |

| C-O Bond Length | ~1.36 Å | Defines the connection of the hydroxyl groups to the aromatic ring. |

| O-H Bond Length | ~0.96 Å | Standard length for a hydroxyl group proton. |

| C-C-C Bond Angle | ~120° | Confirms the sp² hybridization of the carbon atoms in the naphthalene ring. |

| C-C-O Bond Angle | ~120° | Describes the angle at which the hydroxyl groups are attached to the ring. |

Analysis of Intermolecular Interactions and Crystal Packing, including Hydrogen Bonding

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, the five hydroxyl groups make it a potent donor and acceptor of hydrogen bonds. These interactions are expected to be the dominant force dictating the supramolecular assembly.

| Interaction Type | Atoms Involved | Expected Distance | Significance |

|---|---|---|---|

| O-H···O Hydrogen Bond | Hydroxyl groups of adjacent molecules | ~2.5 - 2.8 Å | Primary interaction responsible for the formation of extended networks and sheets. nih.gov |

| π–π Stacking | Naphthalene rings of adjacent molecules | ~3.3 - 3.8 Å | Contributes to the stabilization of the crystal lattice through parallel or offset stacking. nsf.gov |

| C-H···π Interaction | Aromatic C-H and an adjacent naphthalene ring | ~2.5 - 2.9 Å | Further stabilizes the packing arrangement. rsc.org |

Polymorphic Investigations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including stability, solubility, and melting point. Investigations into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

While specific polymorphic studies on this compound are not documented in the search results, research on other naphthalene-based ligands has demonstrated the existence of different polymorphs stabilized by variations in C–H⋯π interactions and packing motifs. rsc.org Identifying and characterizing the possible polymorphs of this compound is essential for controlling its solid-state properties for any potential application.

| Property | Polymorph I | Polymorph II | Analytical Technique |

|---|---|---|---|

| Crystal System | Monoclinic | Orthorhombic | Single-Crystal X-ray Diffraction |

| Melting Point | Lower Temperature | Higher Temperature | Differential Scanning Calorimetry (DSC) |

| Hydrogen Bonding Network | 2D Sheet-like | 3D Interconnected | Single-Crystal X-ray Diffraction |

| Stability | Metastable | Thermodynamically Stable | Variable Temperature XRPD |

Advanced Chromatographic Techniques for Chemical Profiling

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. For the chemical profiling of this compound, several advanced methods are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar and non-volatile compound like this compound, a derivatization step is typically required to increase its volatility and thermal stability. uzh.ch This often involves reacting the hydroxyl groups with a silylating agent to form trimethylsilyl (B98337) (TMS) ethers.

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the components elute from the column, they enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. wiley.comshimadzu.com

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temp. 100°C, ramp to 300°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. nih.gov In this technique, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system.

The separation occurs in a column packed with a stationary phase (commonly C18 for reversed-phase chromatography) as a liquid mobile phase is pumped through. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. The eluent from the HPLC is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which allows for the analysis of intact molecules.

| Parameter | Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| MS Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This capability is crucial for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured accurate mass with the calculated theoretical mass, the elemental composition of this compound can be confidently confirmed. epa.gov This is particularly valuable when distinguishing between isomers or compounds with very similar nominal masses. HRMS can be coupled with either GC or LC for comprehensive chemical profiling.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₅ |

| Calculated Monoisotopic Mass | 208.03717 g/mol epa.gov |

| Hypothetical Measured Mass (M-H)⁻ | 207.02995 |

| Mass Accuracy | < 5 ppm |

Theoretical and Computational Chemistry Studies of Naphthalene 1,2,4,5,8 Pentol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of molecules at the electronic level. For Naphthalene-1,2,4,5,8-pentol, these calculations offer a window into its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the molecular geometry and energy landscapes of organic molecules. By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, DFT calculations would typically be performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G*) to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Value (Angstrom/Degrees) |

| C-C (aromatic) bond length | ~1.37 - 1.42 Å |

| C-O bond length | ~1.36 Å |

| O-H bond length | ~0.96 Å |

| C-C-C bond angle | ~120° |

| C-O-H bond angle | ~109° |

| Dihedral angles of OH groups | Varies depending on conformation |

Note: The values in this table are hypothetical and based on typical bond lengths and angles observed in similar aromatic and hydroxylated compounds. Actual values would require specific DFT calculations for this compound.

Analysis of Molecular Orbitals and Electron Density Distributions

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. chempedia.info A smaller gap generally implies higher reactivity.

For this compound, the presence of five electron-donating hydroxyl groups on the naphthalene (B1677914) core is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO compared to unsubstituted naphthalene, leading to a smaller HOMO-LUMO gap. The analysis of electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the hydroxyl groups are expected to be the most electron-rich centers. chempedia.info

Calculation of Quantum Chemical Descriptors (e.g., Chemical Potential, Electronegativity, Hardness, Softness)

From the HOMO and LUMO energies obtained through quantum chemical calculations, several important chemical descriptors can be derived. These descriptors provide a quantitative measure of various chemical properties:

Chemical Potential (μ) : A measure of the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ) : The power of an atom or molecule to attract electrons to itself. It is the negative of the chemical potential (χ = -μ).

Chemical Hardness (η) : A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. ias.ac.in

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive. ias.ac.in

These descriptors are invaluable for predicting the reactivity of this compound in various chemical reactions.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -5.5 |

| LUMO Energy (ELUMO) | - | -1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 |

| Electronegativity (χ) | -μ | 3.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 |

| Chemical Softness (S) | 1/η | 0.5 |

Note: These values are hypothetical and are presented for illustrative purposes. Actual values would depend on the specific level of theory and basis set used in the calculations.

Conformational Analysis and Isomerism of Naphthalene Pentols

The presence of multiple hydroxyl groups in this compound introduces the possibility of different spatial arrangements of these groups, leading to various conformers and isomers.

Rotameric Studies and Diastereoisomer Identification

Furthermore, this compound can exist as different diastereoisomers depending on the stereochemistry at the chiral centers, if any are present. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all possible stable conformers and diastereomers.

Energy Differences and Thermodynamic Stability of Conformers

Once the various conformers are identified, their relative energy differences and thermodynamic stabilities can be calculated. These calculations help to determine which conformer is the most stable at a given temperature. The stability of a particular conformer is influenced by a combination of factors, including steric hindrance between adjacent hydroxyl groups and the stabilizing effect of intramolecular hydrogen bonds. The most stable conformer will be the one that minimizes these repulsive and attractive interactions. For instance, conformers that allow for the formation of a network of intramolecular hydrogen bonds are likely to be lower in energy. The relative populations of these conformers at equilibrium can then be estimated using Boltzmann statistics.

Reactivity and Reaction Mechanisms of Naphthalene 1,2,4,5,8 Pentol

Redox Chemistry and Electron Transfer Processes

The presence of multiple hydroxyl groups renders Naphthalene-1,2,4,5,8-pentol a highly redox-active molecule. The hydroxyl moieties can readily participate in electron and proton transfer reactions, making the compound a potent antioxidant and a precursor for polymeric materials with interesting electronic properties.

While specific studies on the radical anions and dianions of this compound are not available, the behavior of related naphthalene (B1677914) compounds suggests that it can form these species. The addition of electrons to the π-system of the naphthalene core would be facilitated by the electron-withdrawing character of the hydroxyl groups in certain resonance structures. The stability of such radical anions and dianions would be influenced by the solvent and the presence of counter-ions. For instance, in related naphthalene diimide systems, the formation of stable radical anions and dianions is a key feature of their redox chemistry, enabling their use in organic electronics.

This compound is expected to be easily oxidized due to the high electron density of the aromatic ring system conferred by the five hydroxyl groups. The oxidation process likely proceeds through the initial formation of a semiquinone radical, followed by further oxidation to various quinone-like structures. This is analogous to the oxidative polymerization of 1,8-dihydroxynaphthalene (1,8-DHN), which proceeds via oxidation to form melanin-like materials. mdpi.comacs.orgnih.gov The oxidation can be initiated by chemical oxidizing agents or electrochemically. The resulting quinone and semiquinone structures are key to the antioxidant properties of polyhydroxynaphthalenes, as they can react with and neutralize free radicals. mdpi.com

The reduction of this compound, or more likely its oxidized quinone forms, would regenerate the hydroxylated naphthalene structure. This redox cycling is a characteristic feature of many phenolic and polyphenolic compounds and is central to their role as antioxidants.

Substitution and Functionalization Reactions

The high electron density of the this compound ring system makes it highly activated towards electrophilic aromatic substitution. The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. Given the substitution pattern of this compound, the remaining unsubstituted positions (C3, C6, and C7) are expected to be highly reactive.

Electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which are common for naphthalene, are expected to proceed under very mild conditions for this compound. numberanalytics.comyoutube.com The regioselectivity of these reactions would be influenced by the steric hindrance and the electronic effects of the existing hydroxyl groups. For instance, in less substituted naphthalenes, the alpha position is generally more reactive than the beta position in many electrophilic substitutions. libretexts.org However, the strong activating effect of the five hydroxyl groups in this compound would likely lead to polysubstitution if the reaction conditions are not carefully controlled.

Functionalization can also occur at the hydroxyl groups themselves, through reactions such as etherification and esterification, to modify the solubility and other properties of the molecule.

Acid-Base Equilibrium and Tautomerism (e.g., Keto-Enol Transformations)

The hydroxyl groups of this compound are acidic and can be deprotonated by bases. The pKa values of the hydroxyl groups are expected to be influenced by their position on the naphthalene ring and by intramolecular hydrogen bonding.

A significant aspect of the chemistry of polyhydroxynaphthalenes is the potential for keto-enol tautomerism. acs.org In this equilibrium, a proton and a double bond shift to form a ketone from an enol (the hydroxyl form). For this compound, several keto tautomers are possible. The equilibrium between the enol (polyhydroxy) and keto forms is influenced by factors such as the solvent, temperature, and the substitution pattern of the naphthalene ring. acs.orgasu.edu

For example, studies on substituted 1,4-naphthalenediols have shown that the keto form can be a significant component of the equilibrium mixture, particularly in the fused state. acs.org The stability of the keto tautomer is often enhanced by intramolecular hydrogen bonding. acs.org In the case of this compound, the complex pattern of hydroxyl groups would allow for a network of intramolecular hydrogen bonds, potentially stabilizing certain keto forms. The keto-enol tautomerism can be studied using techniques like NMR spectroscopy, which can distinguish between the protons in the different tautomeric forms. researchgate.netresearchgate.netthermofisher.com

Reaction Kinetics and Product Distribution Studies

Detailed kinetic studies on the reactions of this compound are not available in the literature. However, general principles of chemical kinetics can be applied to predict its reactivity.

The rate constants for the reactions of this compound, such as its oxidation or electrophilic substitution, are expected to be high due to the strong activation by the hydroxyl groups. The determination of these rate constants would require experimental techniques that can monitor the reaction on a fast timescale, such as stopped-flow or relaxation methods. libretexts.org The rate constant is a key parameter that quantifies the speed of a reaction and is influenced by factors like temperature and the presence of a catalyst. wikipedia.orgthoughtco.com

In reactions that can lead to multiple products, such as the electrophilic substitution of this compound, the branching ratio describes the proportion of each product formed. This ratio is determined by the relative rates of the competing reaction pathways. For example, in the sulfonation of naphthalene, the product distribution between the 1- and 2-sulfonic acids is temperature-dependent, reflecting a shift from kinetic to thermodynamic control. youtube.com A similar dependence on reaction conditions would be expected for the substitution reactions of this compound, leading to different distributions of isomers. The rate of a reaction is typically expressed in units of concentration per time, such as mol L⁻¹ s⁻¹. libretexts.org

Mechanistic Pathways (e.g., Hydrolysis, Rearrangements)

The reactivity of this compound is governed by the high electron density of the naphthalene ring system, further activated by the five hydroxyl groups. These substituents direct the mechanistic pathways the molecule can undergo, primarily through electrophilic aromatic substitution, oxidation, and potential rearrangement reactions.

Hydrolysis: While naphthalene itself is not expected to undergo hydrolysis, the stability of the aromatic system can be influenced by its substituents. nih.gov In highly hydroxylated naphthalenes like this compound, the C-O bonds of the hydroxyl groups are generally stable. However, under extreme conditions of high temperature and pressure in aqueous media, as seen in the neutral hydrolysis of related polyester (B1180765) compounds containing naphthalene units, cleavage of such bonds can occur. researchgate.net The presence of multiple hydroxyl groups would likely increase the water solubility of the compound compared to naphthalene, potentially facilitating reactions in an aqueous environment.

Rearrangements: Rearrangement reactions in naphthalene derivatives are well-documented, often driven by steric strain or the formation of more stable intermediates. nih.govnih.gov For instance, the NIH shift is a notable rearrangement mechanism involving the intramolecular migration of a substituent during an enzymatic or chemical oxidation of an aromatic ring. nih.gov In the case of this compound, the proximity of the hydroxyl groups, particularly in the 1,2- and 4,5-positions, could create steric hindrance that might drive rearrangements under certain catalytic conditions, such as in the presence of strong acids. nih.gov Brønsted acid-catalyzed rearrangements have been observed for other naphthol derivatives, proceeding through intermediates like p-quinone methides. rsc.org

The reactivity of polyhydroxylated naphthalenes is also evident in their susceptibility to oxidation. The hydroxyl groups make the aromatic rings highly susceptible to electrophilic attack and oxidation, which can lead to the formation of naphthoquinones. researchgate.net This process can be initiated by hydroxyl radicals and may proceed through several intermediate steps.

Below is a table summarizing potential reaction pathways and the general conditions under which they might occur for polyhydroxylated naphthalenes, inferred from related compounds.

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation | Hydroxyl radicals (•OH), other oxidizing agents | Naphthoquinones, ring-opened products |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens, nitrating agents) with or without a catalyst | Substituted naphthalene-pentol derivatives |

| Rearrangement | Strong acids, heat | Isomeric polyhydroxylated naphthalenes, other rearranged structures |

| Hydrolysis (Forcing Conditions) | High temperature and pressure water/steam | Potential for C-O bond cleavage, though generally unfavored for the aromatic hydroxyls |

Formation Mechanisms of Polycyclic Aromatic Hydrocarbons (PAHs) via Naphthalene Intermediates

Naphthalene and its derivatives are fundamental building blocks in the formation of larger polycyclic aromatic hydrocarbons (PAHs) in various thermal processes, including combustion. encyclopedia.pubspringernature.com The growth of PAHs from smaller aromatic precursors like naphthalene can proceed through several complex reaction mechanisms. Highly functionalized naphthalenes, such as this compound, can be considered as potential, albeit likely transient, intermediates in these pathways, especially in oxygen-rich environments.

The primary mechanisms for PAH growth involving naphthalene intermediates include:

Hydrogen-Abstraction/C2H2-Addition (HACA): This is a widely studied mechanism for the growth of PAHs. acs.orgresearchgate.net It involves the abstraction of a hydrogen atom from an aromatic ring by a radical (e.g., H•), creating an aryl radical. This radical can then react with acetylene (B1199291) (C2H2), a common species in combustion environments, leading to the addition of a two-carbon unit. Subsequent cyclization and aromatization result in the formation of a new aromatic ring. researchgate.net Starting from a naphthalene-derived radical, this process can lead to the formation of phenanthrene (B1679779) or anthracene.

Hydrogen-Abstraction/Vinylacetylene-Addition (HAVA): Similar to the HACA mechanism, HAVA involves the initial abstraction of a hydrogen atom from the aromatic molecule. encyclopedia.pub The resulting aryl radical then reacts with vinylacetylene (C4H4). This pathway allows for the addition of a four-carbon unit, providing a more rapid route for PAH growth. encyclopedia.pub

Methyl-Addition/Cyclization (MAC): This mechanism involves the addition of methyl radicals to the aromatic structure. encyclopedia.pub The subsequent elimination of hydrogen atoms and ring closure leads to the formation of larger PAHs. encyclopedia.pub

The presence of hydroxyl groups on the naphthalene ring, as in this compound, would significantly alter its reactivity within these PAH formation pathways. The hydroxyl groups are electron-donating, which can activate the ring towards electrophilic attack but can also be sites for radical formation or elimination reactions. Under high-temperature conditions typical for PAH formation, these hydroxyl groups may be lost, generating reactive naphthalene-derived radicals that can then participate in the growth mechanisms described above. The initial oxidation of naphthalene to form hydroxylated derivatives can be a precursor step to the formation of more complex PAHs. researchgate.net

The table below outlines the key features of the major PAH formation mechanisms involving naphthalene intermediates.

| Mechanism | Key Reactants | Primary Product Type from Naphthalene | Key Features |

| Hydrogen-Abstraction/C2H2-Addition (HACA) | Aryl radical, Acetylene (C2H2) | Three-ring PAHs (e.g., Phenanthrene, Anthracene) | A step-wise growth mechanism adding two carbons at a time. acs.orgresearchgate.net |

| Hydrogen-Abstraction/Vinylacetylene-Addition (HAVA) | Aryl radical, Vinylacetylene (C4H4) | Larger PAHs | A faster growth route by adding a four-carbon unit. encyclopedia.pub |

| Methyl-Addition/Cyclization (MAC) | Aryl species, Methyl radicals (CH3•) | Methylated and larger PAHs | Important in environments with a high concentration of methyl radicals. encyclopedia.pub |

Derivatives of Naphthalene 1,2,4,5,8 Pentol and Their Functional Exploration

Design and Synthesis of Naphthalene-1,2,4,5,8-pentol Derivatives

The design of this compound derivatives is a process of molecular engineering, aimed at fine-tuning the properties of the core structure. The synthesis of such polysubstituted naphthalenes often employs a "building-blocks approach," where pre-functionalized precursors are combined to construct the final molecule. nih.gov This method allows for precise control over the final structure and properties.

Synthetic strategies for naphthalene (B1677914) derivatives are varied and can be adapted for pentol systems:

Stepwise Substitution: Traditional methods involve the stepwise introduction of substituents onto the naphthalene skeleton through electrophilic aromatic substitution reactions. nih.govresearchgate.net However, controlling the regioselectivity for highly substituted naphthalenes can be challenging. nih.gov

Cyclization Reactions: A powerful method involves the electrophilic cyclization of appropriately designed arene-containing propargylic alcohols, which can yield polysubstituted naphthalenes under mild conditions. nih.gov

Condensation and Annulation: Naphthazarin, a related dihydroxy-naphthoquinone, can be prepared through the condensation of 1,4-dimethoxybenzene (B90301) with 2,3-dichloromaleic anhydride (B1165640). wikipedia.org Such condensation and annulation strategies could be envisioned for building the core structure of pentol derivatives.

Functional Group Interconversion: A key strategy for creating derivatives involves the modification of existing functional groups. For this compound, the five hydroxyl groups are prime targets for etherification or esterification to attach alkyl or aryl side chains. These modifications can dramatically alter solubility, molecular packing, and electronic properties. For instance, the synthesis of 2,7-dimethylnaphthalene (B47183) can be achieved from 2,7-dihydroxynaphthalene, demonstrating a pathway from a hydroxylated naphthalene to an alkylated one. orgsyn.org

A significant challenge is the selective functionalization of the five hydroxyl groups. Protecting group chemistry would be essential to direct reactions to specific positions on the naphthalene ring, allowing for the synthesis of asymmetrically substituted derivatives with highly specialized functions.

Table 1: Synthetic Approaches for Naphthalene-Based Compounds

| Synthetic Method | Description | Starting Materials Example | Target Compound Example | Reference |

|---|---|---|---|---|

| Building-Blocks Approach | Combination of various pre-functionalized units to produce new molecules. | 4,8-dibromo-1,5-naphthyridine, boronic acids | 4,8-substituted 1,5-naphthyridines | nih.govrsc.org |

| Electrophilic Cyclization | 6-endo-dig cyclization of arene-containing propargylic alcohols. | α-arylacetaldehyde, acetylene (B1199291) | Polysubstituted naphthalenes | nih.gov |

| Caustic Fusion | High-temperature fusion with sodium hydroxide (B78521) followed by acidification. | Naphthalene-2,7-disulfonic acid | 2,7-Dihydroxynaphthalene | google.comchemicalbook.com |

Structure-Property Relationship Studies in Pentol Derivatives

The relationship between the molecular structure of naphthalene derivatives and their resulting material properties is a central theme of investigation. In the case of this compound derivatives, the number, position, and nature of substituent groups are critical determinants of their function.

One of the most defining features of the parent pentol is its capacity for extensive hydrogen bonding. This characteristic is shared by related compounds like naphthazarin, where intramolecular hydrogen bonds create quasi-rings that significantly influence the molecule's geometry and electronic structure. nih.gov In pentol derivatives, both intramolecular and intermolecular hydrogen bonding would dictate the crystal packing and thin-film morphology, which in turn govern the electronic communication between molecules in the solid state.

Key structure-property relationships include:

Influence of Substituents: Attaching different functional groups to the naphthalene core allows for the tuning of electronic properties. Electron-donating groups (like alkoxy) and electron-withdrawing groups (like cyano or imide) can be used to modulate the HOMO and LUMO energy levels, a crucial aspect for applications in electronics. nih.gov

Steric Effects: The size and placement of substituents can induce steric hindrance, causing twisting of the naphthalene backbone. For example, in peri-alkylated ternaphthalenes, the naphthalene units are twisted almost 90° relative to each other, which impacts the π-orbital overlap and, consequently, the electronic properties of the material. nih.gov

Chain Length and Solubility: For applications requiring solution processing, the attachment of long alkyl chains is a common strategy to improve solubility. Studies on 1,4;5,8-naphthalene-tetracarboxylic diimide (NTCDI) derivatives show that aliphatic chains (like hexyl or hexadecyl) can also introduce polymorphic phases at elevated temperatures. rsc.orgresearchgate.net

Table 2: Structure-Property Correlations in Naphthalene Derivatives

| Structural Feature | Property Affected | Example Compound Class | Observation | Reference |

|---|---|---|---|---|

| Peri-Alkylation | Molecular Geometry | Ternaphthalenes | High steric hindrance leads to a nearly 90° twist between naphthalene units. | nih.gov |

| N-substituted Chains | Thermal Properties & Polymorphism | N,N'-dialkyl-NTCDI | Aliphatic chains induce polymorphic phases at elevated temperatures. | rsc.orgresearchgate.net |

| Linkage Type (α-bond, double, triple) | Charge Carrier Mobility | Naphthalene Derivatives for OFETs | A double bond linkage (DSN) resulted in mobility one to two orders of magnitude higher than α-bond or triple bond linkages. | nih.gov |

Applications in Advanced Materials Science

The unique structural and electronic features of this compound derivatives make them highly attractive candidates for a range of applications in advanced materials science.

Naphthalene derivatives are widely explored as organic semiconductors due to their rigid, planar aromatic structure that facilitates intermolecular charge transport. nih.gov The electron-rich nature of the this compound core, combined with the ability to tune its energy levels through derivatization, suggests significant potential in this area.

By synthesizing a series of naphthalene derivatives connected through different linkages, researchers have developed materials for thin-film transistors with charge carrier mobilities as high as 0.53 cm² V⁻¹ s⁻¹. nih.gov Furthermore, when these materials are used in two-component bilayer devices, ambipolar performance can be achieved, enabling the fabrication of more complex complementary circuits from a single device. nih.gov The introduction of five hydroxyl groups offers a pathway to p-type materials and provides anchor points for tuning solubility and solid-state packing, which are critical for device performance.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered assemblies. The this compound core is an ideal building block for such architectures. Its five hydroxyl groups can act as highly specific hydrogen bond donors and acceptors, directing the self-assembly of molecules into predictable one-, two-, or three-dimensional networks.

Related naphthalene-based molecules, like N,N'-diphenyl-NTCDI, demonstrate a strong tendency to aggregate in solution and form well-defined packing motifs in the solid state. rsc.org Similarly, peri-alkylated naphthalene derivatives have been used as key building blocks for synthesizing bay-extended nanographenes, showcasing the utility of naphthalene units in creating larger, complex polycyclic aromatic hydrocarbons. nih.gov The pentol derivative's ability to form multiple, specific hydrogen bonds would provide an even higher degree of control over the assembly process, leading to novel functional materials.

Molecular Layer Epitaxy (MLE) is a technique used to grow highly ordered, crystalline thin films one monolayer at a time. This method offers precise control over the thickness and structure of organic heterostructures, known as organic superlattices. The properties of these superlattices are directly determined by the molecular building blocks used in their assembly.

Studies on 1,4;5,8-naphthalene-tetracarboxylic diimide (NTCDI) derivatives serve as excellent models for this application. rsc.orgresearchgate.net These molecules are used as the elemental building blocks for NTCDI-based organic superlattices. The investigation of model compounds like N,N′-dihexyl-NTCDI reveals that the molecular packing and photophysical properties are directly correlated with the performance of the final solid-state device. rsc.org The strong tendency of these molecules to aggregate is key to forming the layered structures. researchgate.net this compound derivatives, with their potential for forming strong, directional hydrogen bonds, could be exceptional candidates for MLE, enabling the layer-by-layer growth of highly defined superlattices with tunable electronic and optical properties.

Beyond their use in materials, naphthalene derivatives are versatile reagents in organic synthesis. The hydroxyl groups of this compound can be readily converted into other functional groups, making the molecule a valuable synthetic intermediate. For example, naphthols are prepared from the corresponding naphthalenesulfonic acids and can undergo subsequent reactions like amination. researchgate.netchemicalbook.com

Derivatives of the related compound naphthazarin are used to synthesize more complex heterocyclic structures, such as 5,8-Dihydroxy-1,3-dimethylnaphtho[2,3-c]furan-4,9-quinone. rsc.org Furthermore, naphthalene-based synthons like Nap(PCl₂)₂ are described as useful building blocks in their own right. st-andrews.ac.uk The pentol core could therefore serve as a scaffold, where its hydroxyl groups are transformed to create a variety of reactive intermediates for the synthesis of complex molecules, including pharmaceuticals or specialized polymers.

Future Research Directions and Unexplored Avenues in Naphthalene 1,2,4,5,8 Pentol Chemistry

Emerging Methodologies for Synthesis and Characterization

The foremost challenge in studying Naphthalene-1,2,4,5,8-pentol is the development of a viable and efficient synthetic route. Future research should focus on adapting and advancing existing methods for the synthesis of polyhydroxylated naphthalenes. Key areas for exploration include:

Advanced Oxidation Strategies: Investigating the controlled, regioselective oxidation of naphthalene (B1677914) precursors is a promising avenue. This could involve the use of novel catalytic systems or enzymatic processes to introduce hydroxyl groups at the desired 1, 2, 4, 5, and 8 positions.

Multi-step Regiocontrolled Synthesis: Designing a multi-step synthetic pathway that allows for the sequential introduction of functional groups to direct the placement of the five hydroxyl groups will be crucial. This approach would offer precise control over the final molecular architecture.

Novel Characterization Techniques: Once synthesized, a comprehensive characterization of this compound will be essential. Beyond standard techniques like NMR and mass spectrometry, advanced methods such as single-crystal X-ray diffraction would provide invaluable insights into its three-dimensional structure and intermolecular interactions.

Advanced Theoretical Modeling and Predictive Chemistry

In the absence of experimental data, computational chemistry offers a powerful tool to predict the fundamental properties of this compound. Future theoretical studies should aim to:

Determine Electronic and Structural Properties: Employing density functional theory (DFT) and other high-level computational methods can provide predictions of the molecule's geometry, electronic structure, and spectroscopic signatures (e.g., IR, UV-Vis spectra).

Predict Reactivity and Potential Reaction Mechanisms: Theoretical modeling can be used to forecast the molecule's reactivity, including its potential as an antioxidant, and to elucidate possible mechanisms for its synthesis and degradation.

Simulate Intermolecular Interactions: Understanding how molecules of this compound interact with each other and with other molecules is key to predicting its bulk properties and potential applications in material science.

Novel Material Science Applications

The high degree of hydroxylation in this compound suggests a range of potential applications in material science that warrant future investigation. Based on the properties of other polyhydroxylated aromatic compounds, promising research directions include:

Development of Novel Polymers and Coordination Complexes: The multiple hydroxyl groups provide numerous sites for polymerization and for coordination with metal ions. This could lead to the creation of new polymers with unique thermal or electronic properties, as well as novel metal-organic frameworks (MOFs).

Exploration as an Organic Semiconductor Component: The aromatic core of naphthalene, combined with the electron-donating hydroxyl groups, suggests that this compound could be explored as a building block for organic electronic materials.

Investigation as an Antioxidant or Stabilizer: The propensity of hydroxylated aromatic compounds to scavenge free radicals indicates that this compound could have potential as a highly effective antioxidant for various materials.

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing systemic toxicity of Naphthalene-1,2,4,5,8-pentol in laboratory mammals?

- Answer : Follow systematic review frameworks (e.g., ATSDR’s 8-step process) to ensure rigor:

Define inclusion criteria (species, exposure routes, health outcomes) (Table B-1, ).

Extract data on endpoints like hepatic, renal, or respiratory effects.

Use risk of bias tools (Table C-7, ) to evaluate randomization and allocation concealment.

- Prioritize studies with "High Initial Confidence" (≥3/4 "yes" responses to bias criteria) ( ).

- Reference: .

Q. How should researchers design a literature search strategy for health effects studies on Naphthalene derivatives?

- Answer : Construct comprehensive search strings combining:

- Key terms: Naphthalenes/pharmacology, toxicity, gene expression, environmental exposure.

- Synonyms: C1-Naphthalenes, Dycar MN ( ).

- Filters: Date ranges (2003–3000), study types (human/animal), and endpoints (e.g., DNA adducts, oxidative stress) ( ).

- Use databases like EPA’s TRI and PubMed, excluding non-peer-reviewed sources.

- Reference: .

Q. What protocols are used to evaluate the risk of bias in animal studies on this compound?

- Key criteria : Dose randomization, allocation concealment, outcome reporting.

- Rate studies as High/Moderate/Low Confidence based on responses ( ).

- Example: A study with inadequate dose randomization would be downgraded to "Low Confidence."

- Reference: .

Advanced Research Questions

Q. How can contradictions in toxicological data across studies be resolved?

- Answer : Conduct sensitivity analyses by:

Stratifying studies by confidence ratings ( ).

Comparing dose-response relationships across species (e.g., human vs. rodent metabolic pathways).

Evaluating environmental confounders (e.g., coexposure to PAHs) ( ).

- Use tools like Hill’s criteria for causation (biological plausibility, consistency) ( ).

- Reference: .

Q. What non-invasive methods quantify this compound emission rates from contaminated materials?

- Answer : Adapt headspace sampling techniques ():

Collect volatiles at controlled temperatures (17°C ±1°C vs. 21°C ±1°C).

Use GC-MS to measure naphthalene concentrations.

Model emission rates using first-order decay equations.

- Note: Emission rates may not correlate linearly with temperature ().

- Reference: .

Q. What are the critical data gaps in understanding environmental partitioning of this compound?

- Answer : Prioritize research on:

- Transport : Air-water-soil partitioning coefficients under varying pH/temperature.

- Biomonitoring : Metabolite stability (e.g., hemoglobin adducts of naphthalene oxide) ( ).

- Degradation : Photolysis rates and microbial transformation pathways ( ).

- ATSDR identifies needs for dose-response modeling and long-term ecotoxicological data ( ).

- Reference: .

Tables for Methodological Reference

Table 1. Key Inclusion Criteria for Animal Studies ( )

| Category | Criteria |

|---|---|

| Species | Laboratory mammals (rats, mice) |

| Exposure Routes | Inhalation, oral, dermal, parenteral (supporting) |

| Health Outcomes | Systemic effects (hepatic, renal, respiratory) |

Table 2. Risk of Bias Assessment ( )

| Question | High Confidence Threshold |

|---|---|

| Adequate dose randomization? | Yes (3/4 criteria met) |

| Allocation concealment? | Yes |

| All outcomes reported? | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.